2-Tert-butyl-4-(1,3-dihydro-2H-isoindol-2-ylcarbonyl)phenol
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Overview
Description
(3-(tert-Butyl)-4-hydroxyphenyl)(isoindolin-2-yl)methanone is an organic compound that features a tert-butyl group, a hydroxyphenyl group, and an isoindolinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(tert-Butyl)-4-hydroxyphenyl)(isoindolin-2-yl)methanone typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindolinone scaffold . The reaction is often catalyzed by tetra-n-butylammonium iodide, using tert-butyl hydroperoxide as an oxidant and anhydrous ethyl acetate as a solvent . The product is obtained in excellent yields, up to 96% .
Industrial Production Methods
While specific industrial production methods for (3-(tert-Butyl)-4-hydroxyphenyl)(isoindolin-2-yl)methanone are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
(3-(tert-Butyl)-4-hydroxyphenyl)(isoindolin-2-yl)methanone undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The carbonyl group in the isoindolinone moiety can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced isoindolinone derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
(3-(tert-Butyl)-4-hydroxyphenyl)(isoindolin-2-yl)methanone has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the development of advanced materials, including polymers and photochromic materials.
Mechanism of Action
The mechanism of action of (3-(tert-Butyl)-4-hydroxyphenyl)(isoindolin-2-yl)methanone involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, while the isoindolinone moiety can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed bioactivity.
Comparison with Similar Compounds
Similar Compounds
N-isoindoline-1,3-dione derivatives: These compounds share the isoindolinone scaffold and exhibit similar reactivity and applications.
tert-Butylphenol derivatives: Compounds with a tert-butyl group and a phenolic hydroxyl group, used in similar applications.
Uniqueness
(3-(tert-Butyl)-4-hydroxyphenyl)(isoindolin-2-yl)methanone is unique due to the combination of its structural features, which confer distinct chemical reactivity and biological activity. The presence of both the tert-butyl group and the isoindolinone moiety allows for a wide range of chemical modifications and applications, making it a versatile compound in research and industry.
Properties
Molecular Formula |
C19H21NO2 |
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Molecular Weight |
295.4 g/mol |
IUPAC Name |
(3-tert-butyl-4-hydroxyphenyl)-(1,3-dihydroisoindol-2-yl)methanone |
InChI |
InChI=1S/C19H21NO2/c1-19(2,3)16-10-13(8-9-17(16)21)18(22)20-11-14-6-4-5-7-15(14)12-20/h4-10,21H,11-12H2,1-3H3 |
InChI Key |
AGHRSYDXIACWAH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=C1)C(=O)N2CC3=CC=CC=C3C2)O |
Origin of Product |
United States |
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